molecular formula C25H24N4O3 B2874823 (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea CAS No. 941946-76-5

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea

Cat. No.: B2874823
CAS No.: 941946-76-5
M. Wt: 428.492
InChI Key: OGEYPBLXKZPYSL-WEMUOSSPSA-N
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Description

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Methoxyphenethyl Group: This step involves the alkylation of the quinazolinone core with 4-methoxyphenethyl bromide under basic conditions.

    Formation of the Urea Derivative: The final step involves the reaction of the intermediate with p-tolyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is studied for its potential as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential use in drug development. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.

Industry

Industrially, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Urea Derivatives: Compounds with similar urea functionalities, such as N-phenyl-N’-p-tolylurea.

Uniqueness

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is unique due to its specific combination of a quinazolinone core with a methoxyphenethyl group and a p-tolyl urea moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

941946-76-5

Molecular Formula

C25H24N4O3

Molecular Weight

428.492

IUPAC Name

1-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea

InChI

InChI=1S/C25H24N4O3/c1-17-7-11-19(12-8-17)26-24(30)28-23-21-5-3-4-6-22(21)27-25(31)29(23)16-15-18-9-13-20(32-2)14-10-18/h3-14H,15-16H2,1-2H3,(H2,26,28,30)

InChI Key

OGEYPBLXKZPYSL-WEMUOSSPSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

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